Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl-

Description

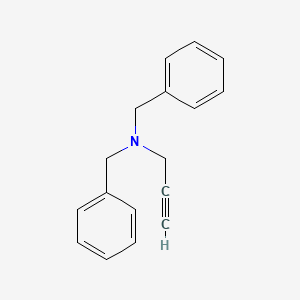

Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- (systematic IUPAC name) is a secondary amine derived from benzylamine (benzenemethanamine). Its structure features a benzyl group (C₆H₅CH₂–) and a propargyl group (HC≡C–CH₂–) attached to the nitrogen atom.

Properties

IUPAC Name |

N,N-dibenzylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h1,3-12H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJCLHWQJNADLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449909 | |

| Record name | Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68452-41-5 | |

| Record name | Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- typically involves the reaction of benzenemethanamine with benzyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethyl or 2-propynyl groups are replaced by other nucleophiles. Halogenation and alkylation reactions are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzoquinones or benzyl alcohols.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzenemethanamines.

Scientific Research Applications

Chemistry

Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- serves as a vital building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxides or quinones | Potassium permanganate |

| Reduction | Converts to amines or alcohols | Sodium borohydride |

| Substitution | Replaces phenylmethyl or 2-propynyl groups | Alkyl halides with a base |

Biology

The compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its structural features may enhance binding affinity to specific molecular targets, leading to insights into biochemical mechanisms.

Medicine

Research has explored its therapeutic properties, particularly its role as an intermediate in synthesizing pharmaceutical compounds. Notably, derivatives of this compound have shown potential in:

- Monoamine Oxidase Inhibition: Similar compounds can inhibit MAO, potentially increasing serotonin and dopamine levels in the brain.

- Anti-inflammatory Properties: Preliminary studies suggest some derivatives may exhibit anti-inflammatory effects.

Industry

In industrial applications, Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique chemical properties allow for the development of high-performance materials.

Case Study 1: Pharmacological Effects

A study explored the pharmacological effects of derivatives of Benzenemethanamine on neurotransmitter systems. Results indicated that certain derivatives could effectively inhibit MAO activity, suggesting potential applications in treating mood disorders.

Case Study 2: Industrial Application

In an industrial context, researchers developed a method for synthesizing high-performance polymers using Benzenemethanamine as a precursor. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethyl and 2-propynyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares N-(phenylmethyl)-N-2-propynyl-benzenemethanamine with key analogs:

¹Calculated based on structural analysis.

Reactivity and Functional Group Influence

- Propargyl Group (HC≡C–CH₂–) : The alkyne moiety in the target compound enables participation in click chemistry (e.g., Huisgen cycloaddition), a trait shared with N,N-di-2-propynyl-benzenemethanamine . This contrasts with dibenzylamine , which lacks unsaturated bonds and exhibits lower reactivity.

- Chloropropyl Group : The chlorinated derivative (N-(3-chloropropyl)- ) may serve as an alkylating agent in drug synthesis, a role less feasible for the propargyl variant due to differing leaving-group chemistry .

Spectroscopic Characterization

- IR Spectroscopy : The alkyne C≡C stretch (~2100 cm⁻¹) distinguishes the target compound from dibenzylamine.

- NMR : Propargyl protons appear as a triplet near δ 2.2 ppm (¹H NMR), while the benzyl groups resonate at δ 7.2–7.4 ppm (aromatic protons) .

Biological Activity

Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- is a compound with the molecular formula and a molecular weight of approximately 273.3716 g/mol. This compound is structurally characterized by a benzene ring attached to a methylene group and an amine functional group. Its potential biological activities have garnered interest in various fields, including pharmacology and organic synthesis.

Molecular Structure:

- Chemical Formula:

- Molecular Weight: 273.3716 g/mol

- CAS Registry Number: 91-73-6

The compound features a complex structure that influences its reactivity and biological interactions.

Pharmacological Effects

Benzenemethanamine derivatives have been studied for their pharmacological properties, particularly their interaction with neurotransmitter systems. Some notable findings include:

- Monoamine Oxidase Inhibition: Similar compounds have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior .

- Anti-inflammatory Properties: Preliminary studies suggest that certain derivatives may possess anti-inflammatory effects, although further research is required to confirm these findings .

Toxicological Considerations

While exploring the biological activity of benzenemethanamine derivatives, it is crucial to consider their toxicity profiles:

- Absorption and Metabolism: The compound is well absorbed following oral administration in animal models. However, its bioavailability may be affected by first-pass metabolism in the liver, where it is metabolized by cytochrome P450 enzymes .

- Environmental Impact: The persistence of such compounds in aquatic environments raises concerns about their ecological effects, necessitating thorough environmental assessments .

Case Studies

- Mood Disorders: A study investigating the effects of benzenemethanamine derivatives on mood disorders found that certain compounds could modulate serotonin levels, suggesting potential as therapeutic agents for depression .

- Neuroprotective Effects: Research has indicated that some derivatives may offer neuroprotective benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Q & A

Basic Research: What synthetic methodologies are commonly employed for the preparation of Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl-?

Methodological Answer:

The compound is typically synthesized via reductive amination or Pd-catalyzed tandem reactions . For example, reductive amination of a benzylamine precursor with propargyl bromide in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions yields the target compound. Pd-catalyzed methods, such as those involving coupling reactions, can also introduce the propargyl moiety efficiently (e.g., using Pd(OAc)₂ with ligands like XPhos) . Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (25–60°C) is critical for yield improvement.

Advanced Research: How can Pd-catalyzed tandem processes be optimized for synthesizing derivatives of this compound?

Methodological Answer:

Advanced Pd-catalyzed protocols involve ligand screening and substrate pre-functionalization . For instance, bulky phosphine ligands (e.g., SPhos) enhance regioselectivity in propargylation steps. In situ IR monitoring can track reaction progress and identify intermediates. Contradictions in yield data (e.g., 60% vs. 85% in similar conditions) may arise from trace oxygen or moisture; thus, rigorous degassing and molecular sieves are recommended. Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps, such as oxidative addition vs. transmetallation .

Basic Research: What analytical techniques are suitable for assessing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times with standards .

- FT-IR : Key peaks include the alkyne C≡C stretch (~2100 cm⁻¹) and N-H bending (~1600 cm⁻¹). Discrepancies in predicted vs. observed IR spectra (e.g., absence of propargyl stretches) may indicate incomplete functionalization .

- ¹H/¹³C NMR : Validate substitution patterns (e.g., benzyl CH₂ at δ 3.8–4.2 ppm, propargyl CH₂ at δ 2.1–2.3 ppm). Integrate signals to confirm stoichiometry .

Advanced Research: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Contradictions often arise from conformational flexibility or solvent effects . For example:

- Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the benzyl group).

- Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) for optimized geometries and chemical shift predictions. Discrepancies >0.5 ppm may indicate incorrect tautomerization or protonation states .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .

Basic Research: What derivatization strategies enhance the compound’s bioactivity or stability?

Methodological Answer:

- Cyclopropanation : Introduce a cyclopropane ring via titanium-mediated reductive coupling (e.g., using Ti(OiPr)₄ and Grignard reagents) to stabilize the propargyl group and modulate steric effects .

- N-Functionalization : Replace the phenylmethyl group with electron-withdrawing substituents (e.g., nitro or cyano groups) to alter redox properties. Monitor reactivity changes via cyclic voltammetry .

Advanced Research: What mechanistic insights exist for cyclopropanation reactions involving this compound?

Methodological Answer:

Titanium-mediated cyclopropanation proceeds via a radical pathway or concerted [2+1] cycloaddition . Key evidence includes:

- Isotopic labeling : ¹³C-labeled propargyl groups confirm bond reorganization.

- EPR spectroscopy : Detection of Ti(III) intermediates supports a single-electron transfer mechanism.

- Computational modeling : Transition-state analysis (e.g., using Gaussian 16) reveals steric effects from the benzyl group lowering activation energy by 5–8 kcal/mol .

Basic Research: How can researchers evaluate the compound’s toxicity profile?

Methodological Answer:

- Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction).

- IARC protocols : Compare structural analogs (e.g., phenoxybenzamine derivatives) for carcinogenicity alerts. Note that N-alkylation generally reduces acute toxicity compared to primary amines .

Advanced Research: What computational tools predict physicochemical properties (e.g., pKa, logP) for this compound?

Methodological Answer:

- ADMET Predictor : Estimate logP (predicted ~3.2) and solubility (≈0.5 mg/mL in water). Validate with experimental shake-flask assays.

- MarvinSketch : Calculate pKa (predicted 4.09 ± 0.50) and compare with potentiometric titration data. Discrepancies >0.3 units suggest protonation at non-canonical sites (e.g., alkyne π-system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.